molecular formula C14H15NO5S2 B588423 N-(Methylsulfonyl)-4-(desnitro) Nimesulide CAS No. 905858-63-1

N-(Methylsulfonyl)-4-(desnitro) Nimesulide

Cat. No.: B588423
CAS No.: 905858-63-1
M. Wt: 341.396
InChI Key: GLTNBGDWZIVPRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Methylsulfonyl)-4-(desnitro) Nimesulide is an organic compound with the molecular formula C14H15NO5S2 It is characterized by the presence of two mesyl (methanesulfonyl) groups attached to the nitrogen atom of 2-phenoxyaniline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Methylsulfonyl)-4-(desnitro) Nimesulide typically involves the reaction of 2-phenoxyaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and prevent side reactions. The general reaction scheme is as follows:

2-Phenoxyaniline+2Methanesulfonyl chlorideThis compound+2Hydrochloric acid\text{2-Phenoxyaniline} + 2 \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + 2 \text{Hydrochloric acid} 2-Phenoxyaniline+2Methanesulfonyl chloride→this compound+2Hydrochloric acid

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and temperature control is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(Methylsulfonyl)-4-(desnitro) Nimesulide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the mesyl groups to thiol groups.

    Substitution: The mesyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

N-(Methylsulfonyl)-4-(desnitro) Nimesulide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Methylsulfonyl)-4-(desnitro) Nimesulide involves its interaction with specific molecular targets. The mesyl groups can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-2-phenoxyaniline: Similar structure but with dimethyl groups instead of mesyl groups.

    N,N-Diethyl-2-phenoxyaniline: Contains diethyl groups instead of mesyl groups.

    N,N-Dibenzyl-2-phenoxyaniline: Features dibenzyl groups in place of mesyl groups.

Uniqueness

N-(Methylsulfonyl)-4-(desnitro) Nimesulide is unique due to the presence of mesyl groups, which impart distinct chemical reactivity and biological activity compared to its analogs. The mesyl groups enhance the compound’s ability to participate in specific chemical reactions and interact with biological targets, making it valuable for various applications.

Properties

IUPAC Name

N-methylsulfonyl-N-(2-phenoxyphenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5S2/c1-21(16,17)15(22(2,18)19)13-10-6-7-11-14(13)20-12-8-4-3-5-9-12/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLTNBGDWZIVPRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(C1=CC=CC=C1OC2=CC=CC=C2)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.